AAL-993 is classified as a selective inhibitor of vascular endothelial growth factor receptors 1, 2, and 3. Its molecular weight is approximately 371.4 Da, and it exhibits a high degree of purity, typically greater than 98% in commercial preparations. The compound's structure allows it to penetrate cell membranes effectively, making it suitable for various biological assays and therapeutic applications .
AAL-993 exhibits significant biological activity as a potent inhibitor of vascular endothelial growth factor receptors. The compound has demonstrated IC50 values of 130 nM for vascular endothelial growth factor receptor 1, 23 nM for vascular endothelial growth factor receptor 2, and 18 nM for vascular endothelial growth factor receptor 3 . This potency indicates its potential utility in therapeutic contexts where angiogenesis plays a critical role, such as cancer treatment and inflammatory diseases.
The synthesis of AAL-993 involves several key steps:
Specific methodologies may vary among researchers but generally follow these outlined principles .
AAL-993 has several notable applications:
Interaction studies involving AAL-993 have focused on its binding affinity and specificity towards vascular endothelial growth factor receptors. These studies reveal that:
Several compounds share structural or functional similarities with AAL-993. Below is a comparison highlighting its uniqueness:
Compound Name | Mechanism of Action | Selectivity | IC50 (nM) |
---|---|---|---|
AAL-993 | Inhibits VEGFR1, VEGFR2, VEGFR3 | Highly selective | 130 (VEGFR1), 23 (VEGFR2), 18 (VEGFR3) |
Sorafenib | Multi-target kinase inhibitor | Moderate selectivity | ~10 (VEGFR2) |
Pazopanib | Inhibits multiple receptor tyrosine kinases | Moderate selectivity | ~10 (VEGFR2) |
Axitinib | Selective VEGFR inhibitor | High selectivity | ~1 (VEGFR2) |
AAL-993 stands out due to its unique combination of high potency and selectivity specifically towards all three vascular endothelial growth factor receptors, making it a valuable tool in both research and potential therapeutic applications .